Cas no 80374-25-0 (3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol)
3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- (8S)-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
- (R)-pentostatin
- (S)-pentostatin
- 1,3-Diazepin-8-ol
- 1-(8-hydroxy-7,8-dihydro-6H-imidazo[4,5-d][1,3]diazepin-3-yl)-beta-D-erythro-1,2-dideoxy-pentofuranose
- 2'-Deoxy-formycin
- 2'-deoxycoformycin
- 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydro-imidazo[4,5-d][1,3]diazepin-8-ol
- pentostatin
- 3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol
- EN300-27121970
- 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-ol
- SCHEMBL7716485
- 80374-25-0
-
- Inchi: 1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7?,8+,9+/m0/s1
- InChI Key: FPVKHBSQESCIEP-KKVHJZIVSA-N
- SMILES: O1[C@H](CO)[C@H](C[C@@H]1N1C=NC2C(CN=CNC1=2)O)O
Computed Properties
- Exact Mass: 268.11715500g/mol
- Monoisotopic Mass: 268.11715500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 112Ų
3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27121970-0.05g |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-ol |
80374-25-0 | 0.05g |
$2755.0 | 2023-09-11 | ||
| Enamine | EN300-37221440-0.05g |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-ol |
80374-25-0 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol
Compound CAS No 80374-25-0: A Comprehensive Overview of 3-(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo[4,5-d]1,3-Diazepin-8-Ol
Introduction to the Compound
The compound CAS No 80374-25-0, also known as 3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo[4,5-d]1,3-diazepin-8-ol, is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazodiazepines, which are known for their potential therapeutic applications. The molecule's structure features a fused ring system consisting of an imidazo[4,5-d]1,3-diazepine core and a substituted oxolane (tetrahydrofuran) ring. The stereochemistry at the 2R, 4S, and 5R positions of the oxolane ring adds to the complexity and specificity of this compound.
Chemical Structure and Synthesis
The synthesis of CAS No 80374-25-0 involves a multi-step process that typically begins with the preparation of the oxolane ring system. The hydroxyl and hydroxymethyl groups at positions 4 and 5 of the oxolane ring are critical for the compound's biological activity. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the preparation of this compound. The imidazo[4,5-d]1,3-diazepine core is synthesized through a cyclization reaction involving appropriate amino alcohols or related precursors. The stereochemistry at position 8 of the diazepine ring is also crucial for determining the compound's pharmacological properties.
Biological Activity and Applications
CAS No 80374-25-0 has been extensively studied for its potential as a therapeutic agent. Recent research has highlighted its role as a selective inhibitor of certain enzymes involved in cellular signaling pathways. For instance, studies have demonstrated its ability to modulate the activity of protein kinases associated with inflammatory responses and cancer progression. The compound's unique structure allows it to interact with specific binding sites on these enzymes, making it a promising candidate for drug development.
Moreover, CAS No 80374-25-0 has shown potential in targeting neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have indicated that it may inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells. These findings underscore its potential as a neuroprotective agent.
Recent Research Findings
In recent years, there has been a surge in research focusing on CAS No 80374-25-0 due to its intriguing biological properties. A study published in *Nature Communications* explored its mechanism of action in detail using advanced computational modeling techniques. The researchers identified key residues on target proteins that are critical for drug binding and proposed modifications to enhance potency and selectivity.
Another significant breakthrough was reported in *Journal of Medicinal Chemistry*, where scientists developed a novel synthetic route for this compound using microwave-assisted synthesis. This method not only improved yield but also reduced reaction time significantly compared to traditional methods.
Furthermore, clinical trials are currently underway to evaluate the safety and efficacy of CAS No 80374-25-0 as an anti-inflammatory agent. Early results indicate promising outcomes with minimal adverse effects.
Conclusion
In conclusion, CAS No 80374-25_ is a highly promising compound with diverse applications in therapeutics due to its unique chemical structure and potent biological activity. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses across various disease states.
80374-25-0 (3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol) Related Products
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